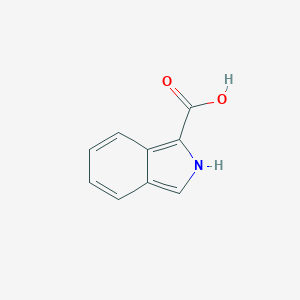

2H-Isoindole-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-isoindole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTREFQQQAJNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606885 | |

| Record name | 2H-Isoindole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109839-13-6 | |

| Record name | 2H-Isoindole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Chemical Transformations of 2h Isoindole 1 Carboxylic Acid and Analogues

Cycloaddition Reactions of 2H-Isoindoles

The inherent diene character of the 2H-isoindole system makes it an excellent participant in cycloaddition reactions, particularly the Diels-Alder reaction. These reactions provide a powerful method for the construction of complex, polycyclic nitrogen-containing frameworks.

2H-isoindoles are known to be highly reactive dienes in [4+2] cycloaddition reactions, a class of reactions first described by Otto Diels and Kurt Alder. wikipedia.org This reactivity stems from their o-quinoid structure, and they are often generated in situ and trapped with a suitable dienophile to form stable cycloadducts. ua.esua.es The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the isoindole (the diene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. chemistrysteps.com The rate and efficiency of the Diels-Alder reaction are therefore enhanced by electron-donating groups on the isoindole and electron-withdrawing groups on the dienophile. chemistrysteps.com

The versatility of this reaction is demonstrated by the range of dienophiles that can be employed. Common dienophiles that readily react with 2H-isoindoles include those with electron-withdrawing groups such as N-methylmaleimide, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and naphthoquinone. mdpi.com The reaction typically proceeds with high stereoselectivity, favoring the formation of the endo product, where the substituents of the dienophile are oriented towards the diene's π-system in the transition state. chemistrysteps.com This stereochemical preference allows for precise control over the architecture of the resulting polycyclic molecules. wikipedia.org

| Diene | Dienophile | Product Type | Ref. |

| 2H-Isoindole | N-Methylmaleimide | 7-Azanorbornene derivative | mdpi.com |

| 2H-Isoindole | Dimethyl Acetylenedicarboxylate (DMAD) | 7-Azanorbornadiene derivative | ua.esmdpi.com |

| 2H-Isoindole | Naphthoquinone | Polycyclic aromatic adduct | mdpi.com |

| 4,5,6,7-Tetrafluoroisoindole | Benzynes | Fluorinated cycloadduct | ua.es |

Isoindole N-oxides, which are cyclic nitrones, represent another facet of isoindole reactivity. chim.it These compounds can undergo intramolecular 1,3-dipolar cycloadditions, a powerful strategy for constructing complex, fused heterocyclic systems. chim.itmcgill.ca In this transformation, the N-oxide moiety acts as a 1,3-dipole, which can react with a tethered dipolarophile (such as an alkene or alkyne) within the same molecule. nih.gov

Recent studies have shown that isoindole N-oxides can be synthesized through methods like the photo-oxidative intramolecular cyclization of 2'-alkynylacetophenone oximes. nih.gov The subsequent intramolecular dipolar cycloaddition of the N-oxide provides rapid access to nitrogen-containing polycyclic scaffolds. chim.it For example, rhodium-catalyzed processes have been developed where the nitrone moiety of an isoindole N-oxide directs C-H activation, followed by the introduction of an unsaturated group and subsequent intramolecular dipolar cycloaddition. chim.it This sequence allows for the efficient assembly of complex molecular architectures from relatively simple precursors.

The incorporation of a guanidine (B92328) group onto the isoindole scaffold introduces unique reactivity and provides a pathway to novel polycyclic guanidines. The synthesis of N,N′-Di-Boc-2H-isoindole-2-carboxamidine was the first example of an isoindole containing a guanidine functionality. mdpi.comresearchgate.netnih.gov This compound has been shown to be a competent diene in Diels-Alder reactions. nih.gov

Studies on its cycloaddition reactivity revealed that it readily reacts with dienophiles possessing electron-withdrawing groups, such as N-methylmaleimide and DMAD, as well as with highly reactive arynes. mdpi.com These reactions lead to the formation of polycyclic structures that incorporate the guanidine functionality within a 7-azanobornene skeleton. mdpi.com Computational studies have shown that N-substitution with the amidine group lowers the activation free energy of the Diels-Alder reaction compared to the parent isoindole. mdpi.com Interestingly, the position of the guanidine substituent has only a marginal effect on the cycloaddition reactivity. mdpi.com This approach effectively uses the guanidine-substituted isoindole as a "cycloaddition delivery reagent" for the guanidine group. researchgate.netnih.gov

| Guanidine-Substituted Diene | Dienophile | Key Finding | Ref. |

| N,N′-Di-Boc-2H-isoindole-2-carboxamidine | N-Methylmaleimide | Formation of guanidine-containing 7-azanobornene | mdpi.com |

| N,N′-Di-Boc-2H-isoindole-2-carboxamidine | DMAD | Efficient cycloaddition to form polycyclic guanidine | mdpi.com |

| N,N′-Di-Boc-2H-isoindole-2-carboxamidine | 7-Azabenzonorbornadiene | No reaction observed | mdpi.com |

Functional Group Interconversions

Beyond cycloaddition reactions, the functional groups appended to the 2H-isoindole core, such as the carboxylic acid at the 1-position, can undergo a variety of transformations. These interconversions are crucial for modifying the properties of the molecule and for elaborating the structure in multi-step syntheses.

The conversion of a carboxylic acid ester to a carboxylic acid is a fundamental transformation in organic chemistry known as ester hydrolysis. youtube.comoneonta.edu This reaction is typically achieved under either acidic or basic conditions. sydney.edu.auhu.edu.jo For an ester derivative of 2H-isoindole-1-carboxylic acid, this reaction would regenerate the parent carboxylic acid.

Under basic conditions, a process often termed saponification, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. youtube.comoneonta.edu This leads to a tetrahedral intermediate, which then collapses to expel an alkoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to furnish the final carboxylic acid. sydney.edu.au

Alternatively, acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by water. youtube.comoneonta.edu The mechanism proceeds through a tetrahedral intermediate, and after a series of proton transfers, an alcohol is eliminated, regenerating the acid catalyst and forming the carboxylic acid. hu.edu.jo The choice between acidic and basic conditions often depends on the presence of other sensitive functional groups within the molecule.

The nitrogen atom of the 2H-isoindole ring system can function as a nucleophile, allowing for the formation of derivatives such as carbamates. Carbamates can be synthesized through the alkoxycarbonylation of amines. nih.gov A convenient method for this transformation involves the use of reagents like di(2-pyridyl) carbonate (DPC). nih.gov

In this two-step, one-pot procedure, DPC first reacts with an alcohol to form a mixed carbonate intermediate. This activated intermediate is then treated with an amine, such as a 2H-isoindole derivative, which displaces the 2-hydroxypyridine leaving group to form the corresponding carbamate (B1207046) in high yield. nih.gov This method is advantageous as it proceeds under mild conditions and is compatible with a wide variety of functional groups on both the alcohol and amine components. nih.gov This transformation allows for the introduction of a range of alkoxycarbonyl groups onto the isoindole nitrogen, providing access to a diverse library of N-functionalized isoindole analogues.

C-H Activation and Arylation Reactions

Direct C-H activation and subsequent arylation represent a powerful and atom-economical strategy for the functionalization of heterocyclic cores, including isoindoles and their precursors. These methods, often catalyzed by transition metals, allow for the formation of C-C bonds without the need for pre-functionalized starting materials.

Transition metal-catalyzed C-H activation directed by a functional group has emerged as a pivotal tool in organic synthesis. The nitrone moiety can act as an effective directing group in such transformations.

Rhodium(III)-catalyzed C-H activation of arenes bearing a nitrone directing group has been explored for couplings with cyclopropenones. snnu.edu.cn Depending on the substitution pattern of the nitrone, it can either act as a traceless directing group, leading to the formation of 1-naphthols, or participate in a [3+2] dipolar addition pathway to yield bicyclic products. snnu.edu.cn This reactivity demonstrates the potential for nitrone-directed C-H activation to construct complex polycyclic systems. The general mechanism involves the formation of a five-membered rhodacycle intermediate, which then reacts with the coupling partner.

Cobalt catalysis has also been extensively used for C-H activation reactions in the synthesis of heterocycles, valued for its cost-effectiveness compared to noble metals. rsc.orgchemistryviews.org While various directing groups have been employed in cobalt-catalyzed C-H functionalization of indoles and other heterocycles, the specific use of a nitrone moiety as a directing group in cobalt-catalyzed C-H activation of isoindole precursors is an area of ongoing research. The versatility of cobalt catalysis is demonstrated in the synthesis of isoquinolines and indoles through the cyclization of N-nitrosoanilines with alkynes, where high regioselectivity is achieved. nih.gov

Table 2: Rhodium-Catalyzed C-H Activation Directed by Nitrone Moiety

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| N-tert-butyl nitrone (small ortho substituent) | Cyclopropenone | [RhCp*Cl₂]₂, AgSbF₆ | 1-Naphthol (traceless directing group) | snnu.edu.cn |

| N-tert-butyl nitrone (bulky ortho group) | Cyclopropenone | [RhCp*Cl₂]₂, AgSbF₆ | Bicyclic product (C-H acylation/[3+2] dipolar addition) | snnu.edu.cn |

| N-arylnitrone | Cyclopropenone | [RhCp*Cl₂]₂, AgSbF₆ | Bicyclic product (C-H acylation/[3+2] dipolar addition) | snnu.edu.cn |

A highly efficient one-pot method for the synthesis of 1-aryl-substituted isoindoles from isoindolines has been developed, which involves a palladium-catalyzed dehydrogenation followed by C-H arylation. organic-chemistry.org This cascade reaction provides a direct route to functionalized isoindoles. The process is typically catalyzed by a single palladium catalyst, such as Pd[P(t-Bu)₃]₂.

The initial step is the dehydrogenation of the isoindoline (B1297411) to the corresponding isoindole. The presence of a hydrogen acceptor, like cyclohexene, has been shown to significantly improve the yield of this step. The in situ generated isoindole then undergoes a C-H arylation reaction with an aryl chloride in the presence of a base, such as sodium hydroxide. organic-chemistry.org This methodology is compatible with a range of substituted isoindolines and aryl chlorides, allowing for the synthesis of a diverse library of 1-arylisoindoles.

Table 3: Palladium-Catalyzed One-Pot Dehydrogenation and C-H Arylation of Isoindolines

| Isoindoline Substrate | Aryl Halide | Catalyst | Base | Hydrogen Acceptor | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-Methylisoindoline | Chlorobenzene | Pd[P(t-Bu)₃]₂ | NaOH | Cyclohexene | 1-Phenyl-2-methylisoindole | 85 | organic-chemistry.org |

| N-Benzylisoindoline | 4-Chlorotoluene | Pd[P(t-Bu)₃]₂ | NaOH | Cyclohexene | 1-(p-Tolyl)-2-benzylisoindole | 78 | organic-chemistry.org |

| 1,2-Dimethylisoindoline | 1,4-Dichlorobenzene | Pd[P(t-Bu)₃]₂ | NaOH | Cyclohexene | 1,4-Bis(2-methylisoindol-1-yl)benzene | 65 | organic-chemistry.org |

Reduction Reactions

Reduction reactions are fundamental in modifying the oxidation state of functional groups within the isoindole framework, enabling access to a variety of saturated and partially saturated heterocyclic structures.

The selective reduction of a carbonyl group in the presence of other reducible functional groups is a common challenge in organic synthesis. In the context of isoindole analogues, such as those containing a keto group, stereoselective reduction is often desired.

The reduction of α-keto esters provides a relevant model for the selective reduction of carbonyls in complex molecules. While reducing agents like sodium borohydride may offer only moderate diastereoselectivity, bulkier hydride reagents such as lithium tri-sec-butylborohydride (L-Selectride) can provide excellent stereoselectivity. nih.gov The high degree of stereoselection is often attributed to the formation of a chelated intermediate, which directs the hydride attack from the less sterically hindered face. For instance, the reduction of an α-keto ester with L-Selectride is proposed to proceed through a conformation where the metal ion chelates with both carbonyl oxygens, leading to a highly diastereoselective outcome. nih.gov The addition of Lewis acids like ZnCl₂ can further enhance this selectivity. nih.gov These principles can be applied to the design of selective reductions of keto-functionalized isoindole derivatives.

Table 4: Diastereoselective Reduction of an α-Keto Ester

| Substrate | Reducing Agent | Conditions | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| α-Keto ester 3a | NaBH₄ | Ethanol, 0°C | Moderate | nih.gov |

| α-Keto ester 3a | L-Selectride | THF, -78°C | >99:1 | nih.gov |

| α-Keto ester 3a | L-Selectride, ZnCl₂ | THF, -78°C | >99:1 | nih.gov |

| α-Keto ester 3b | Li tris[(3-ethyl-3-pentyl)oxy]aluminohydride | THF, 0°C | >99:1 | nih.gov |

The reduction of isoindoline-1,3-diones (phthalimides) can lead to different products depending on the reducing agent employed. The complete reduction of both carbonyl groups to methylenes affords the corresponding isoindoline.

Diborane (B8814927) has been shown to be a mild and selective reagent for the reduction of N-alkylsubstituted phthalimides to the corresponding N-substituted isoindolines in excellent yields. conicet.gov.ar This method is advantageous as diborane is less reactive towards many other functional groups, allowing for its use in the presence of substituents that might be reduced by more powerful hydrides like lithium aluminum hydride (LAH). For example, the reduction of N-(3-chloropropyl)phthalimide with diborane in THF yields N-(3-chloropropyl)isoindoline, demonstrating the chemoselectivity of this reagent. conicet.gov.ar In contrast, LAH is a more potent reducing agent that also effectively reduces phthalimides to isoindolines. conicet.gov.ar

Table 5: Reduction of N-Substituted Phthalimides

| Phthalimide (B116566) Substrate | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(3-Chloropropyl)phthalimide | Diborane | N-(3-Chloropropyl)isoindoline | 90 | conicet.gov.ar |

| N-Benzylphthalimide | Lithium aluminum hydride | N-Benzylisoindoline | High | conicet.gov.ar |

| N-(3-(Diethylamino)propyl)-4,5-dichlorophthalimide | Diborane | N-(3-(Diethylamino)propyl)-4,5-dichloro-isoindoline | 95 | conicet.gov.ar |

Bioconjugation Applications and Related Chemical Linkages

The unique structural and reactive properties of the isoindole scaffold, particularly when functionalized with a carboxylic acid group as in this compound, present significant opportunities for bioconjugation. Bioconjugation involves the covalent linking of a molecule to a biomolecule, such as a protein or nucleic acid. The carboxylic acid moiety serves as a versatile handle for forming stable chemical linkages.

The primary method for conjugating carboxylic acids to biomolecules involves their activation into a more reactive form, typically an active ester, which can then readily react with nucleophilic residues on the biomolecule, most commonly the ε-amino group of lysine residues. Standard coupling reagents such as carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS), are employed to facilitate the formation of a stable amide bond. This classic approach connects the this compound to a protein, effectively tagging it with the isoindole moiety.

Another significant application in bioconjugation arises from the reaction of o-phthalaldehydes (a structural relative of isoindole precursors) with primary amines in the presence of a thiol. This reaction famously yields a highly fluorescent isoindole derivative. researchgate.net This principle can be adapted for labeling biomolecules. For instance, a molecule containing an o-phthalaldehyde-like structure can be reacted with an amine-containing biomolecule to form a fluorescent tag in situ. While not a direct application of pre-formed this compound, this reaction underscores the utility of the isoindole core in developing fluorescent probes for biological detection and quantification. researchgate.net

The table below summarizes common chemical linkages used in the bioconjugation of molecules containing carboxylic acids.

| Activating Reagent | Nucleophilic Target on Biomolecule | Resulting Linkage |

| Carbodiimide (e.g., EDC) + NHS | Primary Amine (e.g., Lysine) | Amide Bond |

| Carbodiimide (e.g., EDC) | Hydrazine or Hydrazide | Hydrazone Bond |

| --- | --- | --- |

Formation of Complex Molecular Architectures

The 2H-isoindole core is an inherently reactive o-quinoid 10π-aromatic system that is often unstable and generated in situ. nih.govua.es This high reactivity, particularly its propensity to act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), makes it a powerful building block for the synthesis of complex, polycyclic molecular architectures. researchgate.netua.esnih.gov this compound and its analogues can be employed as transient intermediates that are trapped by a suitable dienophile to construct intricate molecular frameworks.

The Diels-Alder reaction involving an isoindole diene is a cornerstone strategy for building the core structures of various natural products and other complex molecules. nih.gov For example, this approach is a popular strategy in the synthesis of cytochalasan alkaloids, a family of compounds with diverse biological activities. nih.gov The intramolecular Diels-Alder reaction of a suitably substituted precursor is often used to form the characteristic isoindolinone core of these molecules.

The reactivity of the isoindole can be finely tuned by substituents. The carboxylic acid group in this compound can influence the electronic properties of the diene system and can also be used as a handle for further synthetic transformations after the cycloaddition has occurred. Researchers have developed various methods to generate isoindoles in situ from stable precursors, which then immediately undergo cycloaddition. ua.esnih.gov For instance, a common method involves the extrusion of a small molecule from a bicyclic precursor, a reaction that can be triggered thermally or photochemically.

The table below details representative Diels-Alder reactions involving isoindole systems for the formation of complex adducts.

| Isoindole Derivative (Diene) | Dienophile | Resulting Molecular Architecture |

| 2-Methyl-2H-isoindole | N-Methylmaleimide | Fused Polycyclic Imide |

| 1,3-Dialkynylisoindole | Dimethyl acetylenedicarboxylate (DMAD) | Polycyclic Aromatic System |

| N,N′-Di-Boc-2H-isoindole-2-carboxamidine | N-Methylmaleimide | Guanidine-containing Cycloadduct |

These cycloaddition strategies provide efficient pathways to complex structures that would be challenging to assemble using other synthetic methods. The ability of the isoindole ring to participate in such transformative reactions cements its role as a valuable synthon in advanced organic synthesis.

Derivatives, Analogues, and Structural Modifications of 2h Isoindole 1 Carboxylic Acid

Protected Forms of Isoindole Carboxylic Acids

In peptide synthesis and other complex organic syntheses, protecting groups are crucial for preventing unwanted side reactions at the amino and carboxylic acid functionalities. For isoindole carboxylic acids, common protecting groups include tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the isoindole ring. Boc-protected 1,3-dihydro-2H-isoindole carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and is particularly valuable in peptide synthesis. prepchem.com The Boc group enhances the stability and reactivity of the compound, facilitating the selective modification of other functional groups. prepchem.com This protection strategy is leveraged in the development of novel bioactive molecules, including those with potential anti-inflammatory and anticancer properties. prepchem.com

For instance, N,N′-Di-Boc-2H-isoindole-2-carboxamidine has been synthesized and studied as a guanidine-substituted isoindole. google.comchemistry.coach Its synthesis involves the guanylation of an isoindole precursor with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. nih.gov This derivative has shown utility as a diene in Diels-Alder reactions for the construction of complex polycyclic systems. nih.gov

Table 1: Examples of Boc-Protected 2H-Isoindole-1-carboxylic Acid Derivatives

| Compound Name | Structure | Key Application |

| Boc-(R,S)-1,3-dihydro-2H-isoindole carboxylic acid | Intermediate in peptide synthesis and pharmaceutical research | |

| N,N′-Di-Boc-2H-isoindole-2-carboxamidine | Diels-Alder heterodiene for synthesis of polycyclic molecules |

Note: Structures are simplified representations.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another essential protecting group for the nitrogen of isoindole carboxylic acids, particularly in solid-phase peptide synthesis. google.com Fmoc-(R,S)-1,3-dihydro-2H-isoindole carboxylic acid allows for efficient coupling reactions and selective deprotection under mild basic conditions, which is advantageous in the synthesis of complex peptides. google.commdpi.com The unique structure of the Fmoc-protected derivative aids in the design of novel pharmaceutical compounds, especially those targeting neurological disorders. google.com

Table 2: Key Features of Fmoc-Protected this compound

| Feature | Description |

| Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Key Application | Solid-phase peptide synthesis |

| Advantage | Allows for selective deprotection under mild conditions |

| Potential Use | Design of novel pharmaceutical compounds |

The benzyloxycarbonyl (Cbz) group is a classic protecting group for amines and is typically introduced using benzyl (B1604629) chloroformate. mdpi.com While specific literature on Cbz-protected this compound esters is not abundant, the general principles of Cbz protection are applicable. chemicalbook.com This protection strategy provides stability and prevents unwanted reactions during multi-step syntheses. chemicalbook.com The Cbz group can be selectively removed by methods such as hydrogenation, allowing for further modifications at the amino group. chemicalbook.com In the context of dipeptide isosteres, Cbz protection of the amino nitrogen is a common strategy to facilitate processing and enable extension in either the N-terminal or C-terminal directions. acs.org

Esters of this compound

Esterification of the carboxylic acid group of this compound is a common modification to enhance its solubility, modify its reactivity, or facilitate its use in coupling reactions. A variety of esters can be synthesized, with methyl and ethyl esters being common examples.

Palladium-catalyzed intramolecular α-arylation of α-amino acid esters has been developed as an efficient method for the selective synthesis of either isoindole-1-carboxylic acid esters or the corresponding isoindoline (B1297411) derivatives, depending on the reaction conditions. organic-chemistry.org For example, methyl 2-benzylisoindole-1-carboxylate can be synthesized from the corresponding acyclic precursor using a palladium catalyst with a phosphine (B1218219) ligand in DMF at 90 °C. organic-chemistry.org These ester derivatives are often used as intermediates in the synthesis of more complex molecules. nih.gov

An example of a related ester is 2H-isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester, also known as N-(ethoxycarbonyl)phthalimide. guidechem.comresearchgate.net

Halogenated Derivatives

Halogenated derivatives of this compound are of interest due to the ability of halogens to modulate the electronic properties and biological activity of the molecule. While specific examples for the this compound scaffold are not extensively documented, synthetic strategies for halogenating related indole (B1671886) and isoindoline structures can be considered.

For instance, the synthesis of bromo-substituted indole carboxylic acids has been achieved through methods such as the hydrolysis of a brominated indole-4-nitrile or through a condensation reaction of a bromo-substituted phenylhydrazine (B124118) with ethyl pyruvate (B1213749) followed by cyclization and hydrolysis. google.comCurrent time information in Pasuruan, ID. Similarly, fluorinated indole carboxylic acid derivatives have been synthesized. chemicalbook.comacs.org These methods suggest that direct bromination or fluorination of the isoindole ring or the use of halogenated starting materials in the synthesis of the isoindole core could be viable routes to halogenated this compound derivatives. For example, 2-(2-bromoacetyl)isoindoline-1,3-dione (B15064627) has been used as a starting material for the synthesis of various heterocyclic compounds.

Octahydroisoindole-1-carboxylic Acids

Octahydroisoindole-1-carboxylic acids are saturated analogues of this compound, where the aromatic ring and the pyrrole (B145914) ring are fully hydrogenated. These bicyclic proline analogues are of interest in medicinal chemistry for the development of new drugs. Current time information in Pasuruan, ID.

The synthesis of trans-fused octahydroisoindole-1-carboxylic acids has been achieved using methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate as a key precursor. Current time information in Pasuruan, ID. The construction of the isoindole system can be accomplished through a Strecker reaction of methyl trans-2-formylcyclohexane-1-carboxylate. Current time information in Pasuruan, ID. Another approach involves the hydrogenation of 2,3-dihydro-1H-isoindole-1-carboxylic acid methyl ester hydrochloride over a rhodium-on-carbon catalyst to yield methyl octahydro-1H-isoindole-1-carboxylate hydrochloride. prepchem.com Additionally, octahydro-3-oxo-1H-isoindole-1-carboxylic acid can be prepared from 2,3-dihydro-3-oxo-1H-isoindole-1-carboxylic acid.

Isoindoline-1,3-dione Derivatives with Carboxylic Acid Functionalities

Isoindoline-1,3-dione, commonly known as phthalimide (B116566), is a prominent derivative of isoindole. The incorporation of carboxylic acid functionalities into the phthalimide structure gives rise to compounds that have garnered significant interest in medicinal chemistry. These derivatives often serve as intermediates in the synthesis of more complex molecules, including amino acids and various pharmacophores. ctppc.orgbyjus.com

The nitrogen atom of the imide in isoindoline-1,3-dione is amenable to substitution, allowing for the introduction of a wide variety of functional groups. nih.gov This has led to the synthesis of a multitude of N-substituted derivatives with diverse biological activities. Research has shown that these compounds exhibit properties ranging from antimicrobial and antitumor to analgesic and anti-inflammatory effects. nih.govmdpi.comresearchgate.netmdpi.com

A simple method for the synthesis of some N-substituted isoindoline-1,3-diones involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride (B1165640) in refluxing benzene (B151609). mdpi.com This approach has been utilized to produce a series of derivatives, with studies indicating that some of these compounds possess significant analgesic activity. mdpi.com For instance, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione demonstrated analgesic effects notably higher than the reference drug metamizole (B1201355) sodium in preclinical studies. mdpi.com

Other synthetic strategies involve the condensation of acyl-hydrazides with phthalic anhydride or its derivatives. mdpi.com This has been employed to create novel phthalimide hybrids, such as those incorporating quinazoline (B50416) or thiophene (B33073) moieties. mdpi.com Furthermore, N-substituted derivatives containing arylpiperazine fragments have been synthesized and investigated for their potential as cyclooxygenase (COX) inhibitors. nih.govnih.gov

The following table summarizes selected N-substituted isoindole-1,3(2H)-dione derivatives and their reported research findings.

| Derivative Name | Synthetic Precursors | Notable Research Findings |

| N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide, Phthalic anhydride | Synthesis and characterization reported. mdpi.com |

| N-(1,3-dioxoisoindolin-2-yl)-2-(thiophen-2-yl)acetamide | 2-(thiophen-2-yl)acetohydrazide, Phthalic anhydride | Synthesis and characterization reported. mdpi.com |

| (E)-N-(1,3-dioxoisoindolin-2-yl)cinnamamide | Cinnamic acid derived acyl-hydrazide, Phthalic anhydride | Investigated for antifungal activity. mdpi.com |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | N-phenylbenzenecarboximidamide, Phthalic anhydride | Exhibits high analgesic activity in vivo. mdpi.com |

| N-Arylpiperazine derivatives of isoindoline-1,3-dione | 1-Arylpiperazines, Phthalic anhydride derivatives | Investigated as potential cyclooxygenase (COX) inhibitors. nih.gov |

Carboxylic acid phthalimides are a subclass of N-substituted derivatives where the substituent contains a carboxylic acid group. These compounds are particularly valuable in organic synthesis, for example, in the Gabriel synthesis of amino acids. The synthesis of these molecules can be achieved through various methods.

One common approach is the reaction of phthalic anhydride with amino acids. For instance, microwave-assisted synthesis has been successfully employed for the reaction of phthalic anhydride with glycine (B1666218), yielding 2-(1,3-dioxoisoindolin-2-yl)acetic acid. ctppc.org This method offers advantages in terms of reaction time and yield. ctppc.org

Another strategy involves the organocatalytic atroposelective synthesis of N-aryl phthalimides from phthalamic acids, which are derived from the reaction of phthalic anhydrides with anilines. nih.gov This method utilizes N-heterocyclic carbene (NHC) catalysis to achieve the synthesis under mild conditions. nih.gov The direct acylation of phthalimide with carboxylic acids can also be achieved by generating phosphonium (B103445) salts in situ from N-chlorophthalimide and triphenylphosphine. researchgate.net

The table below outlines different synthetic methods for preparing carboxylic acid phthalimides.

| Product | Reactants | Method |

| 2-(1,3-dioxoisoindolin-2-yl)acetic acid | Phthalic anhydride, Glycine | Microwave-assisted synthesis. ctppc.org |

| N-Aryl phthalimides | Phthalic anhydride, Aniline derivatives | N-heterocyclic carbene (NHC) catalyzed reaction of the corresponding phthalamic acid. nih.gov |

| Acyl phthalimides | Carboxylic acids, N-chlorophthalimide, Triphenylphosphine | In situ generation of phosphonium salts for acylation. researchgate.net |

| N-phenylphthalimide | Phthalic acid, Aniline | Direct reaction, though reaction via phthalic anhydride is often preferred. quora.com |

Isoindole N-Oxides

Isoindole N-oxides are cyclic nitrones derived from isoindoles. chim.it These compounds are valuable synthetic intermediates due to the reactivity of the nitrone functionality. They can be prepared through several synthetic routes, including the condensation of carbonyl compounds with hydroxylamines and the oxidation of the corresponding imines. chim.it More recent methods involve rhodium and palladium-catalyzed reactions to form the heterocyclic ring. chim.itresearchgate.netacs.org

The reactivity of isoindole N-oxides is characteristic of nitrones. They readily undergo nucleophilic addition, reduction to the corresponding amines or hydroxylamines, and cycloaddition reactions. chim.it The nitrone moiety can also act as a directing group in transition metal-catalyzed C-H activation reactions. chim.it

The following table provides an overview of the synthesis and reactions of isoindole N-oxides.

| Synthesis/Reaction Type | Description | Example |

| Synthesis: Condensation | Reaction of ene-aldehydes with hydroxylamine (B1172632). chim.it | Formation of isoindole N-oxides via nucleophilic attack of nitrogen on the double bond followed by cyclization and dehydration. chim.it |

| Synthesis: Oxidation | Oxidation of the corresponding imine or hydroxylamine precursors. chim.it | Not detailed in the provided search results. |

| Synthesis: Palladium-Catalyzed | C-H functionalization of aldonitrones. researchgate.netacs.org | Provides access to a variety of functionalized isoindole N-oxides under mild conditions. researchgate.netacs.org |

| Reaction: Nucleophilic Addition | Addition of nucleophiles to the carbon of the C=N bond. chim.it | Not detailed in the provided search results. |

| Reaction: Reduction | Reduction of the nitrone to an imine, amine, or hydroxylamine. chim.it | Not detailed in the provided search results. |

| Reaction: Cycloaddition | [3+2] cycloaddition reactions with dipolarophiles. chim.it | Can also undergo [4+2] cycloaddition as their N-hydroxyisoindole tautomers. chim.it |

Guanidine-Substituted Isoindoles

The introduction of a guanidine (B92328) functionality onto the isoindole scaffold represents a more recent area of investigation. The first representative of this class, N,N′-Di-Boc-2H-isoindole-2-carboxamidine, has been synthesized and its reactivity explored. mdpi.comresearchgate.netnih.gov Guanidines are known for their high basicity and biological activity, making their incorporation into the isoindole framework a topic of significant interest. mdpi.com

The synthesis of these compounds can be achieved through the guanylation of an appropriate isoindole precursor. Their reactivity, particularly in cycloaddition reactions, has been a primary focus of research. Guanidine-substituted isoindoles have been shown to act as dienes in Diels-Alder reactions, reacting with dienophiles that possess electron-withdrawing groups. mdpi.com

The table below summarizes the cycloaddition reactions of a guanidine-substituted isoindole.

| Guanidine-Substituted Isoindole | Dienophile | Reaction Type | Product |

| N,N′-Di-Boc-2H-isoindole-2-carboxamidine | N-methylmaleimide | Diels-Alder Cycloaddition | Polycyclic structure incorporating the guanidine functionality within a 7-azanobornene skeleton. mdpi.com |

| N,N′-Di-Boc-2H-isoindole-2-carboxamidine | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Diels-Alder Cycloaddition | Formation of a polycyclic adduct. mdpi.com |

| N,N′-Di-Boc-2H-isoindole-2-carboxamidine | Naphthoquinone | Diels-Alder Cycloaddition | Formation of a polycyclic adduct. mdpi.com |

| N,N′-Di-Boc-2H-isoindole-2-carboxamidine | Arynes | Diels-Alder Cycloaddition | Reaction with highly reactive arynes was observed. mdpi.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2H-isoindole-1-carboxylic acid derivatives, offering deep insights into the molecular connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly powerful for determining the stereochemistry of chiral centers within this compound derivatives. The chemical shifts (δ) and coupling constants (J) of protons are highly sensitive to their local electronic and spatial environments.

In the case of stereoisomers, such as diastereomers, the protons will exhibit distinct chemical shifts and coupling patterns, allowing for their differentiation. For instance, the relative stereochemistry of substituents on the isoindole ring can be deduced by analyzing the coupling constants between adjacent protons. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the assignment of relative configurations (e.g., cis vs. trans) of substituents.

Chiral solvating agents can be employed to distinguish between enantiomers. nih.gov These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate ¹H NMR signals for each enantiomer. This technique is invaluable for determining enantiomeric excess (ee).

Detailed analysis of ¹H NMR spectra, often supported by two-dimensional NMR techniques like COSY (Correlation Spectroscopy), provides unambiguous assignment of all proton resonances and confirms the stereochemical integrity of the molecule. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound and its derivatives. The chemical shift of each carbon atom is indicative of its chemical environment, including its hybridization and the nature of its neighboring atoms.

Key diagnostic signals in the ¹³C NMR spectrum of a this compound derivative include:

Carboxyl Carbon (-COOH): This carbon typically resonates in the downfield region of the spectrum, generally between 165 and 185 ppm. libretexts.orgpressbooks.pub Its exact chemical shift can be influenced by conjugation and substituent effects.

Aromatic and Heterocyclic Carbons: The carbon atoms of the isoindole ring system appear in the aromatic region, typically between 110 and 150 ppm.

Aliphatic Carbons: Any aliphatic carbons in substituents will resonate in the upfield region of the spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments are often used in conjunction with standard ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. DEPT-90 experiments show only signals for CH groups, while DEPT-135 experiments show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. This information is instrumental in the complete and unambiguous assignment of the carbon skeleton. thieme-connect.de

Table 1: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Chemical Shift Range (ppm) |

| Carboxyl (C=O) | 165 - 185 |

| Aromatic/Heterocyclic (C=C) | 110 - 150 |

| Aliphatic (C-C) | 10 - 60 |

This table provides generalized chemical shift ranges. Actual values may vary depending on the specific molecular structure and solvent.

In cases where ¹H and ¹³C NMR spectra are insufficient for the definitive discrimination of isomers, multinuclear NMR can be a powerful tool. mdpi.com This involves the analysis of other NMR-active nuclei that may be present in the molecule, such as ¹⁵N or ¹⁹F if appropriate substituents are introduced.

The chemical shifts of these heteroatoms are often more sensitive to subtle structural and electronic differences between isomers than those of protons or carbons. For example, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom within the isoindole ring, which can differ significantly between positional isomers. The simplicity of multinuclear NMR spectra, relative to ¹H, and the larger chemical shift dispersion can make these nuclei particularly suitable for distinguishing between closely related isomeric structures. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like carboxylic acids. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. This method typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), allowing for the accurate determination of the molecular weight. High-resolution ESI-MS can provide the elemental composition of the molecule with high accuracy. The fragmentation patterns observed in tandem MS (MS/MS) experiments can be used to elucidate the structure of the molecule. unl.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that is particularly useful for the analysis of larger molecules and can be complementary to ESI-MS. creative-proteomics.comnih.govresearchgate.net In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy. nih.gov The laser irradiation causes desorption and ionization of the analyte, typically forming singly charged ions. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. MALDI-TOF is known for its high sensitivity and tolerance to complex mixtures.

Both ESI-MS and MALDI-TOF are powerful tools for the characterization of this compound derivatives, providing rapid and accurate molecular weight determination and structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

For this compound, the IR spectrum is dominated by characteristic absorptions of the carboxyl group and the isoindole ring system. orgchemboulder.comechemi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H bend | 1440 - 1395 and 950 - 910 | Medium, Broad |

The O-H stretching vibration of the carboxylic acid appears as a very broad band in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching absorptions. libretexts.org This broadening is a result of hydrogen bonding between the carboxylic acid molecules. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption in the 1760-1690 cm⁻¹ region. pressbooks.puborgchemboulder.com The exact position of this band can be influenced by conjugation and the presence of intramolecular hydrogen bonds. The C-O stretching and O-H bending vibrations of the carboxylic acid group also give rise to characteristic absorptions in the fingerprint region of the spectrum. orgchemboulder.com The presence of these characteristic bands in the IR spectrum provides strong evidence for the presence of the carboxylic acid functionality within the 2H-isoindole structure.

X-ray Diffraction Analysis for Crystal Structure Determination

A key example is the crystallographic analysis of stable 2H-isoindoles bearing electron-withdrawing groups. The structure of one such derivative, ethyl 4,6-dinitro-2H-isoindole-1-carboxylate, was confirmed by single-crystal X-ray analysis. This analysis verified the presence of the 2H-isoindole tautomer in the solid state rsc.org. The study of such derivatives is crucial for understanding the geometry and bonding of the isoindole nucleus, which can be influenced by the electronic nature of its substituents.

In a broader context, XRD studies on various indole- and isoindole-based carboxylic acids have revealed common structural motifs, such as the formation of hydrogen-bonded dimers and other supramolecular assemblies mdpi.comnih.gov. For instance, the analysis of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid detailed a monoclinic crystal system with the space group P21/c, where molecules form cyclic dimers through hydrogen bonds between the carboxylic acid groups mdpi.com. While this is an indole (B1671886) isomer, the principles of hydrogen bonding and molecular packing are relevant to the potential crystalline forms of this compound.

Table 1: Crystallographic Data for a Related Indole Carboxylic Acid Derivative (5-methoxy-1H-indole-2-carboxylic acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Z | 4 |

Data sourced from a study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, presented here as an illustrative example of a related heterocyclic carboxylic acid's crystal structure. mdpi.com

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral sample. For derivatives of this compound that possess stereogenic centers, ECD is an indispensable tool for assigning the R or S configuration.

The methodology involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a specific enantiomer. Time-dependent density functional theory (TD-DFT) is the most common computational method for predicting ECD spectra nih.gov. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

While specific ECD data for this compound are not available, the application of this technique is well-established for a wide range of chiral carboxylic acids and heterocyclic compounds nih.gov. For instance, a study on indolocarbazole derivatives isolated from marine sources utilized ECD spectroscopic data to determine the absolute configurations of several complex isoindole-related natural products researchgate.net. This underscores the utility of ECD in stereochemical assignments within this class of compounds. The generation of an ECD spectrum is contingent on the presence of a chiral center, which would require appropriate substitution on the this compound framework.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophore.

For carboxylic acid derivatives, the carbonyl group typically exhibits a weak n→π* transition at longer wavelengths and a more intense π→π* transition at shorter wavelengths dntb.gov.ua. The aromatic isoindole ring system is also a strong chromophore. While a specific UV-Vis spectrum for this compound is not documented in the reviewed literature, studies on related compounds offer valuable comparative data.

For example, a series of N-substituted isoindole-1,3-dione derivatives, which share the isoindole core but feature two carbonyl groups, displayed absorbance peaks in the range of 229 to 231 nm in dichloromethane chemrxiv.orgresearchgate.net. This absorption is characteristic of the electronic transitions within the phthalimide-like structure. It is anticipated that this compound would also exhibit significant absorption in the UV region due to its aromatic and carbonyl moieties. More complex derivatives, such as benzylidenaminoisoindoles, show strong absorptions at much longer wavelengths (500–700 nm) due to extended π-conjugation researchgate.net.

Table 2: UV-Vis Absorption Data for Related Isoindole Derivatives

| Compound Class | λmax (nm) | Solvent |

|---|---|---|

| N-substituted isoindole-1,3-diones | 229 - 231 | Dichloromethane |

This data provides an estimate of the absorption region for the isoindole chromophore. chemrxiv.orgresearchgate.net

Theoretical and Computational Investigations of 2h Isoindole 1 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a standard tool for investigating the electronic structure and properties of organic molecules. It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like isoindole derivatives.

DFT calculations have been pivotal in understanding the formation of the isoindole core. For instance, in the synthesis of isoindoline-1-carboxylic acid esters, which are hydrogenated derivatives of the titular compound, DFT has been used to study the mechanism of key bond-forming reactions. One such study investigated a palladium/Brønsted-acid-catalyzed intramolecular allylic amination. The calculations helped to map out the potential energy surface of the reaction, identifying transition states and intermediates, thereby clarifying the reaction pathway. researchgate.netresearchgate.net

Similarly, the reactivity of the isoindole ring system in cycloaddition reactions has been explored computationally. DFT calculations (B3LYP/6-31G(d)) have been used to predict the activation energies for Diels-Alder reactions. For example, the study of N,N′-Di-Boc-2H-isoindole-2-carboxamidine showed that its activation energy for reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) was significantly lower than that of the corresponding pyrrole (B145914) derivative, indicating higher reactivity for the isoindole system. mdpi.com These theoretical models are essential for predicting the feasibility and outcomes of synthetic strategies involving the 2H-isoindole-1-carboxylic acid scaffold.

A significant application of DFT in the context of isoindole synthesis is the prediction of stereoselectivity. In asymmetric synthesis, understanding the factors that control the formation of one stereoisomer over another is paramount. For the synthesis of chiral isoindoline-1-carboxylic acid esters via intramolecular allylic amination, DFT calculations were used to predict the diastereoselectivity for various substrates. researchgate.netresearchgate.net

The study revealed a fascinating interplay between thermodynamic and kinetic control. While predictions based on total thermodynamic control were initially made, a comparison with experimental results showed that for certain substrates, the reaction outcome was governed by kinetics. researchgate.netresearchgate.net This abrupt shift from thermodynamic to kinetic control across the substrate scope highlights the nuanced energy landscapes of these reactions, which can be effectively rationalized through DFT analysis. researchgate.net Such insights are invaluable for optimizing reaction conditions to achieve high levels of stereoselectivity.

The precise three-dimensional structure of a molecule is fundamental to its properties and reactivity. DFT calculations are widely used to determine the most stable conformations and to obtain accurate geometric parameters. For isoindole derivatives, geometry optimizations are commonly performed using functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or 6-311++G(d,p). researchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For example, studies on substituted 1H-isoindole-1,3(2H)-diones have used DFT to optimize their ground state geometries. researchgate.netmdpi.com This foundational data is crucial for understanding the molecule's steric and electronic properties and serves as the starting point for more complex calculations, such as spectroscopic predictions or docking studies. DFT has also been used to explore the tautomeric equilibria in isoindole systems, revealing that 2H-isoindole isomers generally exhibit greater thermodynamic stability than their 1H-isoindole counterparts across various solvents.

Table 1: Example of DFT Methods for Structural Analysis of Isoindole Derivatives

| Compound Class | DFT Functional | Basis Set | Application |

|---|---|---|---|

| 1H-Isoindole-1,3(2H)-diones | B3LYP | 6-311+G(d,p) | Ground state geometry optimization mdpi.com |

| 2-Chloro-1H-isoindole-1,3(2H)-dione | B3LYP | 6-311++G(d,p) | Geometry optimization and vibrational analysis researchgate.net |

| Isoindole Derivatives | B3LYP | 6-311G(d,p) | Tautomeric stability analysis |

| Isoindoline-1,3-diones | B3LYP | 6-311** | Conformational search and geometry optimization acs.org |

This table is interactive. Click on the headers to sort.

Theoretical calculations are not only used to predict structure but also to simulate spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). This has been applied to complex systems containing the isoindole moiety, such as phthalocyanines. mdpi.com

Studies comparing different computational approaches have found that simplified TD-DFT (sTD-DFT) methods can reproduce the key spectral trends of phthalocyanines with remarkable accuracy, while drastically reducing computational time by 2-3 orders of magnitude compared to full TD-DFT. nih.govnih.gov For predicting the UV-Vis spectra of these large molecules, range-separated hybrid functionals like CAM-B3LYP have been shown to provide particularly accurate results, especially for the lower-energy Q-band region. mdpi.comnih.gov Beyond electronic spectra, DFT is also employed to calculate vibrational frequencies, aiding in the assignment of experimental FT-IR and FT-Raman spectra for isoindole derivatives. researchgate.net

Table 2: Comparison of TD-DFT and sTD-DFT for Spectroscopic Predictions of Isoindole-Containing Systems

| Method | Key Advantage | Key Disadvantage | Typical Application |

|---|---|---|---|

| TD-DFT | High accuracy for various electronic transitions. | High computational cost, especially for large molecules. | Predicting UV-Vis spectra of small to medium-sized molecules. science.gov |

| sTD-DFT | Significant reduction in computation time (2-3 orders of magnitude). | Can overestimate mesomeric interactions, leading to inaccuracies for some systems. mdpi.com | Rapidly predicting UV-Vis-NIR spectra of large systems like phthalocyanines. nih.govnih.gov |

This table is interactive. Click on the headers to sort.

Molecular Modeling for Chemical Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. For derivatives of the this compound system, particularly N-substituted 1H-isoindole-1,3(2H)-diones (phthalimides), molecular docking has been used to investigate their potential as therapeutic agents. mdpi.comniscpr.res.in These studies often involve docking the isoindole derivatives into the active sites of enzymes like cyclooxygenase (COX) to predict binding affinities and interaction modes, which can then be correlated with experimental biological activity. mdpi.comresearchgate.net

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. The interaction between the substrate and the enzyme's active site is critical for catalysis. While direct studies on this compound are limited, research on its methyl ester provides significant insight into potential enzymatic applications.

A key example is the dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester. nih.gov This process uses the enzyme Pseudomonas cepacia lipase (B570770) (PSL) to achieve an asymmetric synthesis of isoindoline (B1297411) carbamates with excellent stereoselectivity. researchgate.netnih.gov The success of this resolution relies on the specific interactions between the isoindole substrate and the amino acid residues within the lipase's active site, which preferentially catalyzes the reaction of one enantiomer.

Furthermore, the broad class of Carboxylic Acid Reductase (CAR) enzymes presents a promising avenue for the biocatalytic transformation of this compound. nih.govnih.gov CARs catalyze the reduction of a wide range of carboxylic acids to their corresponding aldehydes. nsf.gov Kinetic analyses of various CARs show a preference for electron-rich aromatic acids, suggesting that the initial activation of the carboxylate group is a key determinant of substrate specificity. nih.gov This substrate preference makes it plausible that CARs could be effective biocatalysts for the reduction of this compound, converting it into a valuable aldehyde intermediate for further synthetic applications.

Mechanistic Elucidation of Catalytic Cycles

Theoretical and computational investigations, particularly through Density Functional Theory (DFT), are pivotal in elucidating the complex mechanisms of catalytic cycles involving isoindole systems. While direct and extensive research on the catalytic cycles of this compound itself is limited, analysis of closely related isoindole derivatives provides significant insight into the plausible reaction pathways, intermediates, and transition states. These studies underscore the role of metal catalysts and biocatalysts in the synthesis and transformation of the isoindole core.

Detailed research findings from analogous systems reveal common mechanistic patterns, such as metal-catalyzed C-H activation, annulation, and cycloaddition reactions, which are instrumental in constructing the isoindole framework. chim.it Computational models have been effectively used to map the energy landscapes of these reactions, identifying key intermediates and calculating their relative stabilities. acs.org

One prominent area of investigation involves the rhodium-catalyzed synthesis of isoindole scaffolds. acs.org A proposed catalytic cycle for the formation of a 1H-isoindole derivative, for instance, is initiated by the reaction of a rhodium vinylcarbene with a nitrile, leading to the formation of a nitrile ylide with extended conjugation. acs.org Subsequent steps involve electrocyclization and a 1,5-H shift. DFT calculations have been employed to determine the Gibbs free energies of the intermediates in such processes, providing a quantitative understanding of the reaction's progression. acs.org

Interactive Table 1: DFT-Calculated Gibbs Energies for Rh-Catalyzed Isoindole Formation

| Intermediate/Transition State | Description | Relative Gibbs Energy (kcal/mol) | Reference |

|---|---|---|---|

| 4a + [Rh] | Initial Reactants (Reference) | 0.0 | acs.org |

| INT1 | Rhodium vinylcarbene complex | -22.3 | acs.org |

| TS1 | Transition state for nitrile ylide formation | -16.1 | acs.org |

| INT2 | Nitrile ylide intermediate | -31.5 | acs.org |

| TS2 | Transition state for electrocyclization | -2.5 | acs.org |

| INT3 | Post-electrocyclization intermediate | -10.4 | acs.org |

| TS3 | Transition state for 1,5-H shift | 1.1 | acs.org |

| INT4 | Isoindole product complexed with Rh | -28.5 | acs.org |

Beyond metal catalysis, biocatalysis presents an alternative route for transformations involving the isoindole core. Asymmetric synthesis of isoindoline carbamates has been achieved from 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester through enzyme-mediated dynamic kinetic resolution. nih.govacs.org This process notably utilizes a lipase from Pseudomonas cepacia (PSL) as the biocatalyst and proceeds without the need for a metal or acid-base catalyst for the racemization of the substrate. nih.govacs.org

Investigations into other isoindole derivatives, such as isoindole N-oxides, have proposed catalytic cycles involving various transition metals. These cycles often commence with a directed C–H activation of an aryl ring to form a metallacycle. chim.it For example, Rh(III)- and Co(III)-catalyzed reactions have been developed for the annulation of dienynes with oximes to furnish functionalized isoindole N-oxides. chim.it Similarly, palladium catalysis has been used for the intramolecular C–H functionalization to create the cyclic nitrone structure of isoindole N-oxides. chim.it These examples highlight a recurring mechanistic theme where a transition metal facilitates the key bond-forming events required to assemble the bicyclic isoindole system.

Interactive Table 2: Overview of Catalytic Systems for Isoindole Derivatives

| Catalyst Type | Specific Catalyst/Enzyme | Substrate Family | Reaction Type | Reference |

|---|---|---|---|---|

| Metal Catalyst | Rhodium(II) acetate (B1210297) ([Rh2(esp)2]) | 2-Diazo-2-phenylacetate derivatives | Cascade/Nitrile Trifunctionalization | acs.org |

| Metal Catalyst | Rh(III), Co(III) | Oximes, Dienynes | C-H Activation/Annulation | chim.it |

| Metal Catalyst | Palladium (Pd(PPh3)4) | Aldonitrones | Intramolecular C-H Functionalization | chim.it |

| Metal Catalyst | Silver (Ag2CO3), Copper (CuI) | Propargylic alkynes | [3+2] Cycloaddition | mdpi.com |

| Biocatalyst | Pseudomonas cepacia lipase (PSL) | 1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester | Dynamic Kinetic Resolution | nih.govacs.org |

The elucidation of these catalytic cycles relies heavily on a combination of experimental studies (such as kinetics and isotope labeling) and theoretical calculations. researchgate.netsumitomo-chem.co.jp Computational methods are essential for visualizing reaction pathways, characterizing transient intermediates that may be impossible to detect experimentally, and quantitatively assessing activation barriers, thereby guiding the development of more efficient and selective catalysts. acs.orgsumitomo-chem.co.jp

Strategic Applications in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

2H-Isoindole-1-carboxylic acid and its esters serve as pivotal intermediates in the synthesis of a wide array of complex organic molecules. cymitquimica.com Their adaptable chemical structure is a key feature in the development of new pharmaceuticals and agrochemicals. cymitquimica.comlookchem.com The isoindole framework is found in various bioactive natural products and pharmacologically active compounds, underscoring its importance. chim.it

One of the most powerful applications of isoindoles is their use as dienes in Diels-Alder reactions. chim.itmdpi.com This cycloaddition approach allows for the efficient construction of polycyclic systems. mdpi.com For instance, the reaction of in-situ generated isoindoles with dienophiles like dimethylacetylene dicarboxylate (DMAD) leads to the formation of complex adducts that are precursors to various polycyclic aromatic hydrocarbons and other intricate heterocyclic systems. chim.itacs.org This strategy has been successfully employed to create substituted naphthalene (B1677914) and other bicyclic products. chim.it The reactivity of the isoindole nucleus can be modulated by substituents, providing a pathway to a diverse range of molecular structures. mdpi.com

Derivatives such as Boc-(R,S)-1,3-dihydro-2H-isoindole carboxylic acid are employed as building blocks to enhance the efficiency of multi-step syntheses, facilitating the creation of diverse chemical entities. chemimpex.com The ability of the isoindole core to undergo various transformations while maintaining its structural integrity makes it a preferred choice for chemists aiming to build complex molecular frameworks. chemimpex.com

Synthesis of Proline Analogues

Constrained amino acids, such as proline and its analogues, are of significant interest in medicinal chemistry and peptide science as they induce specific conformations in peptides. Isoindoline-1-carboxylic acid, the reduced and more stable form of this compound, is a key precursor for a class of conformationally restricted proline analogues known as [c]-fused bicyclic proline analogues. csic.es Various synthetic routes have been developed to access these important structures. csic.esresearchgate.net

The synthesis often begins with the more stable isoindoline-1-carboxylic acid or its esters. csic.esacs.org For example, palladium-catalyzed intramolecular α-arylation of (2-iodobenzyl)amino acid esters can selectively yield isoindole-1-carboxylates through a cascade reaction involving enolate arylation and subsequent dehydrogenation of the initially formed isoindoline (B1297411). csic.es Asymmetric syntheses, often employing enzymatic resolutions, have been developed to obtain enantiopure isoindoline derivatives, which are crucial for their application in chiral drug design. researchgate.netacs.org These isoindoline-1-carboxylic acid derivatives serve as direct precursors to the bicyclic proline analogues, which are valuable tools for studying peptide structure and function. csic.esthieme-connect.de

Development of Nitrogen-Containing Heterocyclic Compounds

The 2H-isoindole core is fundamental to the synthesis of a broad spectrum of nitrogen-containing heterocyclic compounds. researchgate.nettandfonline.com These compounds are central to many natural products, bioactive molecules, and drugs. researchgate.nettandfonline.com Synthetic methods for preparing 2H-isoindoles often involve ring-closure reactions, aromatization of isoindolines, or ring transformations. chim.it

Palladium-catalyzed intramolecular arylation of α-(2-iodobenzylamino) esters is a notable method for producing 1-isoindolecarboxylic acid esters. chim.it Another approach involves the 1,3-dipolar cycloaddition reaction between mesoionic oxazolines, derived from 1,3-dihydro-2-substituted-2H-isoindole-1-carboxylic acids, and alkynes to furnish 5H-pyrrolo[2,1-a]isoindole derivatives. acs.org Furthermore, rhodium-catalyzed C-H activation and annulation strategies have been developed for the synthesis of fused 2H-isoindole scaffolds, which can be transformed into other privileged drug scaffolds. researchgate.net The versatility of the isoindole structure allows it to be a starting point for a cascade of reactions, leading to diverse heterocyclic systems. researchgate.net

Tailoring Materials for Specific Applications

The applications of 2H-isoindole derivatives extend beyond medicinal chemistry into the realm of materials science. chemimpex.comchemimpex.com The unique electronic and photophysical properties of the isoindole ring system make it a candidate for the development of advanced materials. chim.it Isoindole derivatives and their oligomers are recognized as important compounds in this field, with potential uses as photosensitizers for photodynamic therapy and in the creation of polymers with unique properties. chim.itchemimpex.com

For example, Fmoc-(R,S)-1,3-dihydro-2H-isoindole carboxylic acid is used in the synthesis of advanced materials like polymers and nanomaterials, which have potential applications in electronics and coatings. chemimpex.com The ability to functionalize the isoindole core allows for the fine-tuning of the material's properties, such as solubility, thermal stability, and electronic characteristics, thereby tailoring them for specific, high-performance applications. chemimpex.com

Future Research Trajectories and Challenges

Development of Novel Stereoselective Synthetic Pathways

The creation of chiral molecules is a cornerstone of modern organic and medicinal chemistry. For isoindole-containing structures, achieving high stereoselectivity is a primary goal, as the spatial arrangement of atoms is critical for biological activity and material properties. Future research is directed towards creating optically pure isoindole derivatives, particularly those with a carboxylic acid function or its precursors.

Several promising strategies are under investigation. One such approach is the dynamic kinetic resolution (DKR) of precursors like 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester. researchgate.netacs.org This method uses enzymes, such as Pseudomonas cepacia lipase (B570770) (PSL), to selectively acylate one enantiomer of a racemic mixture while the other enantiomer is continuously racemized, allowing for a theoretical yield of 100% for a single stereoisomer. researchgate.netacs.org This technique has successfully produced optically active isoindoline (B1297411) carbamates in high yields and excellent stereoselectivity. nih.gov

Another key area is the use of transition-metal catalysis . Palladium-catalyzed intramolecular α-arylation of α-amino acid ester precursors provides a selective route to either isoindole-1-carboxylic acid esters or their corresponding reduced isoindoline forms, with the outcome controlled by slight modifications to the reaction conditions. nih.govacs.org Furthermore, the development of asymmetric syntheses using chiral auxiliaries, such as chiral formamidines, has enabled the creation of C2-symmetric dialkylated isoindolines with high enantiomeric excess. capes.gov.br

Future work will likely focus on expanding the substrate scope of these reactions, developing more efficient and recyclable catalysts (e.g., biocatalysts or organocatalysts), and applying these methods to the synthesis of the free 2H-isoindole-1-carboxylic acid, which remains a significant challenge due to its reactivity. wiley.com

| Method | Catalyst/Reagent | Product Type | Stereoselectivity |

| Dynamic Kinetic Resolution | Pseudomonas cepacia lipase (PSL), diallyl carbonate | Isoindoline carbamates | Excellent |

| Intramolecular α-Arylation | Pd(PPh₃)₄, K₃PO₄, phenol | Isoindole-1-carboxylic acid esters | Selective for aromatic or reduced form |

| Asymmetric Alkylation | Chiral formamidine (B1211174) auxiliary | C₂-dialkylated isoindolines | High enantiomeric excess (ee) |

| Intramolecular Allylic Amination | Palladium/Brønsted-acid | Heterocyclic isoindoline precursors | Diastereoselective |

Exploration of Undiscovered Reactivity Patterns

The 2H-isoindole nucleus is a 10π aromatic heterocycle, making it an electron-rich system with a propensity for unique chemical transformations. researchgate.net While classic reactions like the Diels-Alder cycloaddition are well-documented for isoindoles, serving as a method to "trap" these unstable species, there is vast potential for discovering new reaction pathways. thieme-connect.combeilstein-journals.orgsemanticscholar.org

Recent research has uncovered novel rearrangements and cascade reactions. For instance, the reaction of an annulated isoindole derivative with N-arylmaleimides resulted in an unexpected skeletal rearrangement, proceeding through a proposed mechanism involving a Michael addition followed by a Diels-Alder reaction and subsequent rearrangement of the tricyclic intermediate. semanticscholar.org Such complex transformations highlight the potential for generating significant molecular complexity from simple isoindole precursors in a single step.

Future research should systematically investigate the reactivity of transiently generated 2H-isoindoles and their carboxylic acid derivatives with a wider array of reaction partners. This includes exploring:

Dearomative Annulations: Palladium-catalyzed dearomative annulation of isoindoles with alkynes has been shown to produce complex polycyclic structures. chim.it

Cascade Reactions: Designing new cascade processes that leverage the inherent reactivity of the isoindole nucleus to build complex scaffolds efficiently. acs.org A rhodium-catalyzed cascade involving a nitrile trifunctionalization has been used to synthesize 1H-isoindole-containing products diastereoselectively. acs.org

Photocatalysis and Electrochemistry: Utilizing light or electrical current to access novel excited states and reactive intermediates, potentially leading to transformations not achievable through thermal methods.

Understanding and controlling these new reactivity patterns will be crucial for positioning this compound and its derivatives as versatile building blocks in organic synthesis.

| Reaction Type | Reagents/Conditions | Isoindole Substrate | Resulting Structure |

| Skeletal Rearrangement | N-arylmaleimides, triethylamine, ethanol, reflux | Annulated isoindolo[2,1-a]benzimidazole | Complex pyrrolidinediones |

| Diels-Alder Cycloaddition | Dimethylacetylenedicarboxylate (DMAD) | In situ generated isoindoles | Naphthalene (B1677914) derivatives (after deamination) |

| Pictet-Spengler type Cyclization | Trifluoroacetic acid (TFA) | Isoindoles with tryptamine (B22526) moiety | Fused isoindoline systems |

| Nitrile Trifunctionalization | Rhodium(II) catalyst | Precursors leading to rhodium vinylcarbenes | 1H-isoindole-containing scaffolds |

Integration with Advanced Catalytic Systems

The synthesis and functionalization of the isoindole core are increasingly reliant on advanced catalytic systems. Transition metals like palladium, copper, rhodium, and gold have proven indispensable for constructing the heterocyclic ring and introducing functional groups with high precision and efficiency. nih.govacs.orgresearchgate.netacs.org

Palladium Catalysis: As mentioned, Pd(0)-catalyzed intramolecular α-arylation is a key method for creating isoindole-1-carboxylic acid esters. nih.gov This approach demonstrates how catalyst and condition selection can steer a reaction towards different products (aromatic vs. reduced).

Copper Catalysis: Copper catalysts are effective for domino or cascade reactions. They have been used in the synthesis of isoindolo[2,1-a]quinoxalines starting from this compound derivatives, which are first converted to the acid chloride and then coupled with a substituted amine. researchgate.net

Gold Catalysis: Gold(I) catalysts have been employed in the cycloisomerization of carbamate (B1207046) precursors to form chiral fluorinated isoindoline derivatives. acs.org This reaction proceeds via a favored 5-exo-dig mechanism, influenced by the electronic effects of the substituents.

Rhodium Catalysis: Rhodium carbenes, generated in situ, can trigger complex cascade reactions that result in the diastereoselective formation of functionalized 1H-isoindoles. acs.org

The challenge for future research is to move beyond these established metals to explore catalysis with more sustainable and earth-abundant metals (e.g., iron, nickel). Furthermore, integrating these catalytic systems with other technologies, such as flow chemistry or photocatalysis, could lead to more efficient, scalable, and environmentally friendly synthetic routes to this compound and its derivatives. The development of organocatalytic methods also represents a promising, metal-free avenue for the asymmetric synthesis of these compounds. beilstein-journals.org

| Catalyst System | Reaction Type | Substrate Example | Product Class |

| Pd(0) / Pd(PPh₃)₄ | Intramolecular Enolate Arylation | α-(2-iodobenzylamino) esters | Isoindole- or Isoindoline-1-carboxylates |

| Copper(I)/(II) | Cascade C-N Coupling | 2H-isoindole-1-carbonyl chloride | Fused quinoxaline (B1680401) heterocycles |

| Gold(I) | Cycloisomerization | o-Alkynylbenzyl Carbamates | Chiral Fluorinated Isoindolines |

| Rhodium(II) | Cascade Nitrile Trifunctionalization | Diazoacetates and Nitriles | Substituted 1H-Isoindoles |

Computational Design and Predictive Modeling for Chemical Transformations